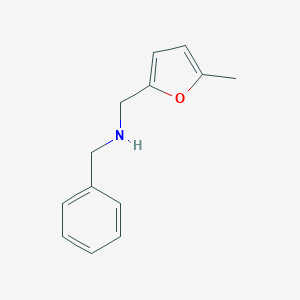

Benzyl-(5-methyl-furan-2-ylmethyl)-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-7-8-13(15-11)10-14-9-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAGILLNJLJQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357164 | |

| Record name | Benzyl-(5-methyl-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130539-99-0 | |

| Record name | Benzyl-(5-methyl-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Benzyl 5 Methyl Furan 2 Ylmethyl Amine

Reactions of the Secondary Amine Functionality

The secondary amine group in Benzyl-(5-methyl-furan-2-ylmethyl)-amine is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and reactions with carbonyl compounds to form imines and Schiff bases. Furthermore, the amine moiety can participate in cyclization reactions, leading to the formation of new heterocyclic systems.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in Benzyl-(5-methyl-furan-2-ylmethyl)-amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. This reactivity allows for the straightforward N-alkylation and N-acylation of the amine.

N-Alkylation involves the reaction of the secondary amine with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate. The base deprotonates the amine, increasing its nucleophilicity and facilitating the displacement of the halide to form a tertiary amine. For instance, the reaction with benzyl bromide would yield N-benzyl-N-[(5-methylfuran-2-yl)methyl]benzylamine. rsc.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an anhydride, to form an amide. This reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. A study on the related compound, N-benzyl-1-(furan-2-yl)methanamine, demonstrated its efficient acylation with acetic anhydride. nih.govresearchgate.net The reaction proceeds rapidly at room temperature to produce the corresponding N-acetylated amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, in high yield. nih.govresearchgate.net This suggests that Benzyl-(5-methyl-furan-2-ylmethyl)-amine would undergo a similar facile acylation.

Table 1: Analogous N-Acylation of N-benzyl-1-(furan-2-yl)methanamine

| Acylating Agent | Methodology | Reaction Time | Yield (%) | Reference |

| Acetic Anhydride | Direct reaction | 15 min | 97 | nih.gov |

This data is for the analogous compound N-benzyl-1-(furan-2-yl)methanamine and is presented to illustrate the expected reactivity.

Formation of Imines and Schiff Bases with Carbonyl Compounds

Secondary amines, such as Benzyl-(5-methyl-furan-2-ylmethyl)-amine, can react with aldehydes and ketones to form iminium ions, which are key intermediates in various organic reactions. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net While the direct formation of a stable neutral imine is characteristic of primary amines, the reaction of a secondary amine with a carbonyl compound leads to the formation of a positively charged iminium salt. researchgate.net

The formation of these iminium ions is a reversible process and is often catalyzed by acid. wikipedia.org To drive the reaction towards the product, strategies such as the removal of water using a Dean-Stark apparatus or hygroscopic salts (e.g., MgSO₄, Na₂SO₄) are commonly employed. wikipedia.org The resulting iminium salt is a reactive electrophile and can participate in subsequent reactions.

Cyclization Reactions Involving the Amine Moiety

The structure of Benzyl-(5-methyl-furan-2-ylmethyl)-amine, containing both an amine and an aromatic furan (B31954) ring, makes it a potential precursor for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions. One of the most relevant cyclization reactions for this type of structure is the Pictet-Spengler reaction. jk-sci.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.combeilstein-journals.org In the case of Benzyl-(5-methyl-furan-2-ylmethyl)-amine, the furan ring can act as the nucleophilic aromatic component. The reaction would proceed via the initial formation of an iminium ion from the secondary amine and a suitable carbonyl compound. Subsequent intramolecular electrophilic attack of this iminium ion on the electron-rich furan ring would lead to the formation of a new heterocyclic ring system. jk-sci.comyoutube.com Studies on the Pictet-Spengler reaction of related 2-(furan-2-yl)ethanamines have shown that the cyclization proceeds to form tetrahydrofuro[c]pyridine derivatives. wikipedia.orgyoutube.com It is plausible that Benzyl-(5-methyl-furan-2-ylmethyl)-amine could undergo a similar transformation, yielding complex heterocyclic structures.

Reactivity of the Furan Ring System

The furan ring in Benzyl-(5-methyl-furan-2-ylmethyl)-amine is an electron-rich aromatic system, which makes it susceptible to electrophilic attack and also allows for its modification through catalytic hydrogenation.

Electrophilic Aromatic Substitution on the Furan Moiety

Furan is known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. youtube.com Electrophilic attack generally occurs preferentially at the C2 and C5 positions, as the carbocation intermediate is better stabilized by resonance. youtube.comyoutube.com

In Benzyl-(5-methyl-furan-2-ylmethyl)-amine, the furan ring is substituted at the 2- and 5-positions with a methyl group and a benzylaminomethyl group, respectively. This substitution pattern means that the more reactive α-positions are already occupied. Therefore, any further electrophilic substitution would be expected to occur at the less reactive β-positions (C3 or C4). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. youtube.comyoutube.commdpi.com For instance, nitration using a mild nitrating agent like acetyl nitrate (B79036) would be expected to introduce a nitro group at either the C3 or C4 position of the furan ring. youtube.com

Catalytic Hydrogenation of the Furan Ring

The furan ring in Benzyl-(5-methyl-furan-2-ylmethyl)-amine can be reduced to a tetrahydrofuran (B95107) ring through catalytic hydrogenation. This reaction typically requires a metal catalyst, such as palladium, platinum, nickel, or ruthenium, and a source of hydrogen. mdpi.comresearchgate.net The complete hydrogenation of the furan ring would result in the formation of Benzyl-(5-methyl-tetrahydrofuran-2-ylmethyl)-amine.

Studies on the hydrogenation of related furan compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (DMF) and further to 2,5-dimethyltetrahydrofuran, indicate that the reaction conditions can be tuned to achieve selective hydrogenation of the furan ring. researchgate.net Over-hydrogenation can sometimes lead to the opening of the furan ring, so careful selection of the catalyst and reaction conditions is crucial to obtain the desired tetrahydrofuran derivative.

Table 2: Potential Products from the Reactivity of Benzyl-(5-methyl-furan-2-ylmethyl)-amine

| Reaction Type | Reagents/Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| N-Acylation | Acyl chloride/anhydride, Base | Amide |

| Imine Formation | Aldehyde/Ketone, Acid catalyst | Iminium Salt |

| Cyclization (Pictet-Spengler) | Aldehyde, Acid catalyst | Tetrahydrofuro[c]pyridine derivative |

| Electrophilic Substitution | Electrophile (e.g., NO₂⁺) | 3- or 4-substituted furan derivative |

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt, Ni) | Benzyl-(5-methyl-tetrahydrofuran-2-ylmethyl)-amine |

Theoretical Considerations of Furan Ring-Opening Reactions

The furan ring, a five-membered aromatic heterocycle, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acid or upon oxidation. Theoretical studies on related furan-containing compounds provide insight into the potential mechanisms for Benzyl-(5-methyl-furan-2-ylmethyl)-amine.

The acid-catalyzed ring-opening of furans typically proceeds via protonation of the furan oxygen, which disrupts the aromaticity and facilitates nucleophilic attack. For Benzyl-(5-methyl-furan-2-ylmethyl)-amine, the secondary amine can also be protonated, which may influence the propensity for furan ring protonation. Computational studies on similar systems, such as 2-methylaziridine, have shown that N-complexation can significantly affect the activation barriers for ring-opening nih.gov. In the case of our target molecule, protonation of the benzylic amine could potentially decrease the electron density of the furan ring through inductive effects, making it less susceptible to protonation and subsequent ring-opening.

Oxidative ring-opening is another important pathway. The oxidation of the furan ring can lead to the formation of reactive intermediates like enediones. For instance, the metabolic activation of 2-methylfuran (B129897) proceeds through oxidative ring-opening to form 3-acetylacrolein, a reactive species acs.org. Theoretical calculations can model the stability of potential intermediates and transition states in such oxidative pathways. The presence of the bulky benzylamino-methyl substituent at the 2-position of the furan ring in Benzyl-(5-methyl-furan-2-ylmethyl)-amine would likely influence the stereochemistry and energetics of the ring-opening process.

Reactivity of the Benzyl Moiety

The benzyl group in Benzyl-(5-methyl-furan-2-ylmethyl)-amine introduces two additional sites of reactivity: the phenyl ring and the benzylic carbon.

Substitutions on the Phenyl Ring

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing and activating effects of the substituent already present on the ring govern the position and rate of these reactions. In Benzyl-(5-methyl-furan-2-ylmethyl)-amine, the substituent is a -CH2-NH-CH2-(5-methylfuran-2-yl) group. The nitrogen atom of the secondary amine has a lone pair of electrons that can be donated to the phenyl ring through resonance, thus activating the ring towards electrophilic attack. This electron-donating effect is expected to direct incoming electrophiles to the ortho and para positions.

However, under acidic conditions, the nitrogen atom will be protonated to form a benzylammonium ion. The resulting -CH2-NH2+ -CH2-(5-methylfuran-2-yl) group is strongly deactivating due to its positive charge and will direct incoming electrophiles to the meta position. The reaction conditions will therefore play a crucial role in determining the outcome of electrophilic substitution on the phenyl ring.

A variety of electrophilic substitution reactions can be envisioned for the phenyl ring, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be carefully chosen to avoid potential side reactions involving the furan ring or the secondary amine.

Benzylic Carbon Reactivity

The benzylic carbon, the carbon atom attached to both the phenyl ring and the nitrogen atom, is another reactive site. The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds and are therefore more susceptible to radical reactions and oxidation.

Radical Reactions: The stability of the benzyl radical, which is resonance-stabilized by the adjacent phenyl ring, facilitates reactions that proceed via a radical mechanism. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation is a common method for introducing a bromine atom at the benzylic position.

Oxidation: The benzylic C-H bond can be oxidized to form a carbonyl group. Strong oxidizing agents can cleave the benzylic carbon if there is at least one benzylic hydrogen present. Milder oxidizing agents can potentially lead to the formation of an imine. For instance, the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been achieved using potassium persulfate (K2S2O8) nih.gov. A similar reaction could potentially be applied to Benzyl-(5-methyl-furan-2-ylmethyl)-amine to yield the corresponding imine.

Below is a table summarizing the potential reactivity at different sites of Benzyl-(5-methyl-furan-2-ylmethyl)-amine.

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Expected Product Type |

| Furan Ring | Acid-Catalyzed Ring-Opening | Dilute aqueous acid | Dicarbonyl compound |

| Furan Ring | Oxidative Ring-Opening | Oxidizing agents (e.g., m-CPBA) | Unsaturated dicarbonyl compound |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating mixture (HNO3/H2SO4) | Nitro-substituted phenyl ring |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogen (e.g., Br2) with Lewis acid | Halo-substituted phenyl ring |

| Benzylic Carbon | Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Benzylic bromide |

| Benzylic Carbon | Oxidation | Oxidizing agents (e.g., K2S2O8) | Imine |

Advanced Spectroscopic and Computational Characterization of Benzyl 5 Methyl Furan 2 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the molecular architecture of Benzyl-(5-methyl-furan-2-ylmethyl)-amine.

¹H and ¹³C NMR for Primary Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial determination of the compound's structure. In a study of a related secondary amine, N-benzyl-1-(furan-2-yl)methanamine, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a singlet for the NH proton at 1.79 ppm. scielo.brresearchgate.net The four methylene (B1212753) protons appeared as a singlet at 3.77 ppm. scielo.brresearchgate.net The furan (B31954) ring protons were observed as doublets at 6.17 ppm and 6.29 ppm, while the phenyl protons appeared as a multiplet between 7.24 and 7.35 ppm. scielo.brresearchgate.net

The ¹³C NMR spectrum of the same related amine provided further structural confirmation, with signals for the methylene carbons at 45.34 and 52.77 ppm. scielo.brresearchgate.net The furan ring carbons resonated at 107.00, 110.08, 141.78, and 153.81 ppm, and the phenyl carbons were observed at 126.99, 128.23, and 128.39 ppm, with the quaternary carbon at 139.86 ppm. scielo.brresearchgate.net

For Benzyl-(5-methyl-furan-2-ylmethyl)-amine, the presence of the methyl group on the furan ring would introduce an additional signal in the ¹H NMR spectrum, typically in the range of 2.2-2.4 ppm, and a corresponding signal in the ¹³C NMR spectrum.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| NH | 1.79 | s | - |

| CH₂ (furfuryl) | 3.77 | s | 45.34 |

| CH₂ (benzyl) | 52.77 | ||

| Furan C3-H | 6.17 | d | 107.00 |

| Furan C4-H | 6.29 | d | 110.08 |

| Phenyl C2,6-H | 7.24-7.35 | m | 128.39 |

| Phenyl C3,5-H | 128.23 | ||

| Phenyl C4-H | 126.99 | ||

| Phenyl C1 | - | - | 139.86 |

| Furan C5 | - | - | 141.78 |

| Furan C2 | - | - | 153.81 |

Two-Dimensional NMR Techniques for Detailed Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. For the related N-benzyl-N-(furan-2-ylmethyl)acetamide, HSQC-DEPT and HMBC-DEPT spectra were instrumental in confirming the presence of rotational isomers. scielo.brresearchgate.net An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC experiment reveals long-range correlations (typically over two to three bonds). These techniques would be crucial for confirming the attachment of the benzyl (B1604629) and 5-methylfurfuryl groups to the central nitrogen atom in Benzyl-(5-methyl-furan-2-ylmethyl)-amine.

Dynamic NMR Studies for the Analysis of Conformational Equilibria

In solution, molecules like Benzyl-(5-methyl-furan-2-ylmethyl)-amine can exist as a mixture of different conformers due to rotation around single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational equilibria. For the related N-benzyl-N-(furan-2-ylmethyl)acetamide, the observation of two sets of signals in the ¹H and ¹³C NMR spectra at room temperature indicated a hindered cis-trans rotational equilibrium around the amide bond. scielo.brresearchgate.net Similar DNMR studies on Benzyl-(5-methyl-furan-2-ylmethyl)-amine could reveal the energetic barriers to rotation around the C-N bonds and provide insights into the preferred conformations of the molecule in solution.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In a study of N-benzyl-1-(furan-2-yl)methanamine, the FTIR spectrum showed a characteristic N-H stretching vibration at 3328 cm⁻¹. scielo.brresearchgate.net The C-H stretching vibrations of the furan and phenyl rings were observed at 3114 cm⁻¹ and 3056 cm⁻¹, respectively, while the CH₂ stretching appeared at 2828 cm⁻¹. scielo.brresearchgate.net The C=C stretching vibrations of the phenyl and furan rings were found at 1600 cm⁻¹ and 1504 cm⁻¹, respectively. scielo.brresearchgate.net Other significant bands included the N-H bending at 1454 cm⁻¹, C-C stretching at 1208 cm⁻¹, C-N stretching at 1146 cm⁻¹, and a C-O stretching vibration at 928 cm⁻¹. scielo.brresearchgate.net For Benzyl-(5-methyl-furan-2-ylmethyl)-amine, similar characteristic bands would be expected, with additional vibrations corresponding to the methyl group.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| ν(N-H) | 3328 |

| ν(C-H) furan | 3114 |

| ν(C-H) phenyl | 3056 |

| ν(CH₂) | 2828 |

| ν(C=C) phenyl | 1600 |

| ν(C=C) furan | 1504 |

| ρ(N-H) | 1454 |

| ν(C-C) | 1208 |

| ν(C-N) | 1146 |

| ν(C-O) | 928 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecular formula of Benzyl-(5-methyl-furan-2-ylmethyl)-amine is C₁₃H₁₅NO, which corresponds to a molecular weight of 201.26 g/mol . nih.gov In the mass spectrum of the related N-benzyl-1-(furan-2-yl)methanamine, the molecular ion peak [M]⁺ was observed at m/z 187. scielo.brresearchgate.net The most abundant fragment ion was found at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common fragment in compounds containing a benzyl group. scielo.brresearchgate.net For Benzyl-(5-methyl-furan-2-ylmethyl)-amine, a molecular ion peak at m/z 201 would be expected. The fragmentation pattern would likely be influenced by the presence of the methyl group on the furan ring.

| Ion | m/z | Relative Abundance |

|---|---|---|

| [M+H]⁺ | 188 | - |

| [M]⁺ | 187 | - |

| [C₇H₇]⁺ | 91 | 100% |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are increasingly used to complement experimental data and to provide deeper insights into the structural and electronic properties of molecules. For the related N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were performed to investigate its conformational behavior. scielo.brresearchgate.net These calculations predicted the existence of several stable conformations and helped to interpret the experimental NMR data. scielo.brresearchgate.net Similar computational studies on Benzyl-(5-methyl-furan-2-ylmethyl)-amine could be used to predict its optimized geometry, vibrational frequencies, NMR chemical shifts, and other molecular properties, thereby providing a more complete understanding of this compound at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries and electronic properties with a favorable balance of computational cost and accuracy. ucalgary.ca For a molecule like Benzyl-(5-methyl-furan-2-ylmethyl)-amine, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31+G(d) to perform geometry optimization. scielo.brresearchgate.net This process mathematically finds the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable structure in the gas phase.

| Bond | Predicted Length (Å) |

|---|---|

| C(furan)-O | ~1.37 |

| C=C(furan) | ~1.35 |

| C-C(furan) | ~1.44 |

| C(furan)-CH2 | ~1.51 |

| N-CH2 | ~1.47 |

| C(benzyl)-C(benzyl) | ~1.39 |

| C(benzyl)-H | ~1.09 |

Beyond geometry, DFT calculations provide insight into the electronic structure. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in identifying the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This information is fundamental to understanding the molecule's reactivity in chemical transformations.

Exploration of Conformational Space and Energy Landscapes

A molecule with several single bonds, such as Benzyl-(5-methyl-furan-2-ylmethyl)-amine, can exist in numerous conformations due to rotation around these bonds. nih.gov The primary rotations that define its conformational space are around the C-N bonds and the bonds connecting the furan and benzyl rings to the central nitrogen atom.

Computational chemists explore this conformational space by systematically rotating key dihedral angles and calculating the energy of each resulting geometry. This process, known as a relaxed scan of the potential energy surface (PES), allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. researchgate.net

For the related N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations have revealed multiple stable conformations. scielo.brresearchgate.net A similar complexity is expected for Benzyl-(5-methyl-furan-2-ylmethyl)-amine. The relative energies of these conformers determine their population at a given temperature. The energy landscape is often visualized as a multi-dimensional plot where the axes represent the dihedral angles and the vertical dimension represents the energy.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A | τ1 ≈ 60, τ2 ≈ 180 | 0.00 | Extended, most stable |

| Conformer B | τ1 ≈ -60, τ2 ≈ 180 | 0.5 - 1.5 | Slightly folded |

| Conformer C | τ1 ≈ 180, τ2 ≈ 60 | 1.5 - 3.0 | Folded, rings in proximity |

| Conformer D | τ1 ≈ 60, τ2 ≈ 60 | > 3.0 | Higher energy, sterically hindered |

Note: The dihedral angles (τ1, τ2) and relative energies are illustrative and based on general principles of conformational analysis for such molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for structure validation. The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

By calculating the ¹H and ¹³C NMR spectra for the various low-energy conformers and then averaging them based on their predicted populations (derived from their relative energies), a theoretical spectrum can be generated. scielo.br This theoretical spectrum can be a crucial tool in assigning the signals in an experimental NMR spectrum, especially for complex molecules where signal overlap is common. For the acetylated analogue, this combined experimental and theoretical strategy was essential to understand the presence of different isomers in solution. scielo.brresearchgate.net

| Carbon Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (GIAO-DFT) |

|---|---|---|

| C(benzyl, ipso) | ~140 | ~139.5 |

| C(benzyl, ortho) | ~128 | ~128.2 |

| C(benzyl, meta) | ~129 | ~128.8 |

| C(benzyl, para) | ~127 | ~127.1 |

| CH₂(benzyl) | ~53 | ~52.8 |

| CH₂(furan) | ~46 | ~45.9 |

| C(furan, C2) | ~152 | ~151.7 |

| C(furan, C3) | ~108 | ~108.5 |

| C(furan, C4) | ~110 | ~110.3 |

| C(furan, C5) | ~151 | ~150.8 |

| CH₃(furan) | ~14 | ~13.6 |

Modeling of Solvent Effects on Conformational Preferences (e.g., Polarizable Continuum Model)

The conformation of a molecule can be significantly influenced by its environment. Solvents, in particular, can stabilize or destabilize certain conformers based on their polarity. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. scielo.br In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The electrostatic interactions between the solute and the polarizable continuum can alter the relative energies of the conformers. More polar conformers, which have a larger dipole moment, are generally stabilized to a greater extent by polar solvents. For Benzyl-(5-methyl-furan-2-ylmethyl)-amine, this means that in a polar solvent like water or ethanol, the equilibrium might shift towards more folded or compact conformations compared to the gas phase or a nonpolar solvent like hexane.

Studies on the acetylated derivative have shown that using PCM is crucial for accurately predicting the distribution of conformers in solution and for achieving good agreement between calculated and experimental NMR data. scielo.brresearchgate.net This underscores the importance of including solvent effects in any realistic computational model of flexible molecules.

Theoretical Frameworks for Structure Activity Relationships in Benzyl 5 Methyl Furan 2 Ylmethyl Amine Analogues

Analysis of Molecular Interactions and Binding Mechanisms (Computational and Theoretical)

Computational chemistry offers a powerful lens to dissect the binding mechanisms of ligands like Benzyl-(5-methyl-furan-2-ylmethyl)-amine analogues at a molecular level. The key structural components—the amine nitrogen, the aromatic benzyl (B1604629) ring, and the heterocyclic furan (B31954) ring—each contribute uniquely to the binding profile through a combination of hydrogen bonding, pi-stacking, and hydrophobic interactions.

Hydrogen Bonding Propensities of the Amine Nitrogen

The secondary amine nitrogen in the Benzyl-(5-methyl-furan-2-ylmethyl)-amine scaffold is a critical determinant of its binding affinity and selectivity. This nitrogen atom can act as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, via its lone pair of electrons.

As a Hydrogen Bond Donor: The N-H moiety can form strong hydrogen bonds with electronegative atoms such as oxygen or nitrogen located in the binding pockets of target proteins (e.g., in the side chains of aspartate, glutamate, or asparagine). The strength of this interaction is influenced by the local electrostatic environment and the acidity of the amine proton.

As a Hydrogen Bond Acceptor: The lone pair on the nitrogen atom can accept a hydrogen bond from donor groups within the receptor site, such as the hydroxyl group of serine, threonine, or tyrosine, or the amide protons of the protein backbone.

Furthermore, the oxygen atom within the furan ring can also act as a hydrogen bond acceptor, adding another potential interaction site. The interplay between these potential hydrogen bonds can significantly influence the preferred binding orientation of the molecule. Computational studies on related heterocyclic systems have shown that such interactions are crucial for molecular recognition. nih.gov

Pi-Stacking Interactions Involving Aromatic and Furan Rings

The benzyl and furan rings are capable of engaging in various π-interactions, which are non-covalent interactions critical for the recognition of aromatic systems in biological structures. nih.gov These interactions are primarily driven by a combination of dispersion forces and electrostatic effects. nih.govacs.org

π-π Stacking: This can occur between the furan or benzyl ring and an aromatic amino acid residue (e.g., phenylalanine, tyrosine, tryptophan, or histidine) in the target's binding site. These interactions can adopt several geometries:

Parallel-displaced: Where the rings are offset, which is often more energetically favorable than a direct face-to-face sandwich arrangement. wikipedia.org

T-shaped (edge-to-face): Where the edge of one ring (the positive quadrupole) points towards the face of the other ring (the negative quadrupole). wikipedia.org

Computational studies on the interaction between benzene (B151609) and furan indicate a preference for a parallel-displaced geometry where the furan's oxygen atom is oriented over the hydrogen atoms of the benzene ring. nih.govacs.org The presence of the methyl group on the furan ring can further modulate these interactions through steric and electronic effects.

Cation-π Interactions: If the amine nitrogen becomes protonated, a strong electrostatic interaction can occur between the resulting positive charge and the electron-rich face of an aromatic ring in the binding site.

The calculated interaction energies for π-π stacking involving furan and benzene rings highlight the significance of these forces in molecular assembly. nih.gov

Table 1: Theoretical Interaction Geometries and Energies for π-π Stacking

| Interacting Rings | Preferred Geometry | Key Stabilizing Factors |

| Benzene-Furan | Parallel-displaced | Dispersion and electrostatic interactions nih.govacs.org |

| Benzene-Benzene | T-shaped or Parallel-displaced | Quadrupole-quadrupole and dispersion forces wikipedia.org |

Hydrophobic Interactions of Alkyl and Aromatic Subunits

Hydrophobic interactions are a major driving force for ligand binding in aqueous environments. In the case of Benzyl-(5-methyl-furan-2-ylmethyl)-amine analogues, the benzyl group, the furan ring, and its methyl substituent all contribute to the molecule's hydrophobic character.

Benzyl Group: The non-polar nature of the benzyl ring favors its insertion into hydrophobic pockets of a protein, displacing water molecules and leading to a favorable increase in entropy.

5-Methyl-furan Group: The furan ring itself is considered aromatic and relatively non-polar. wikipedia.org The addition of a methyl group at the 5-position further enhances its lipophilicity. This methyl group can fit into small, specific hydrophobic cavities, potentially increasing binding affinity and selectivity. Studies on the solubilization of aromatic compounds in micelles have demonstrated the importance of hydrophobic chains in these interactions. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of molecules like the furan-benzyl-amine analogues, QSAR can be a powerful predictive tool. rsc.org

Selection of Molecular Descriptors for Furan-Benzyl-Amine Systems

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that can effectively capture the structural features relevant to biological activity. chemrxiv.orgmdpi.com For the furan-benzyl-amine scaffold, a combination of descriptors would be necessary to account for its diverse structural and physicochemical properties.

2D Descriptors: These are calculated from the 2D representation of the molecule and include:

Topological Descriptors: (e.g., connectivity indices, kappa shape indices) which describe the branching and shape of the molecule.

Electronic Descriptors: (e.g., partial charges on the amine nitrogen and furan oxygen) which are crucial for describing electrostatic and hydrogen bonding interactions.

3D Descriptors: These are derived from the 3D conformation of the molecule and are particularly important for flexible molecules like Benzyl-(5-methyl-furan-2-ylmethyl)-amine. chemrxiv.org

Quantum Chemical Descriptors: (e.g., HOMO/LUMO energies, dipole moment, electrostatic potential) which provide detailed information about the electronic structure and reactivity. plos.org

Steric/Shape Descriptors: (e.g., molecular volume, surface area, moments of inertia) which describe the size and shape of the molecule, critical for fitting into a binding pocket.

Table 2: Representative Molecular Descriptors for Furan-Benzyl-Amine Analogues

| Descriptor Class | Specific Example | Information Encoded |

| Topological | Kier & Hall Connectivity Indices | Molecular branching and complexity |

| Electronic | Partial charge on amine N | Hydrogen bonding potential orientjchem.org |

| Quantum Chemical | HOMO/LUMO energy gap | Chemical reactivity and stability plos.org |

| Steric | Molecular Volume | Overall size and fit in a binding site |

| Hydrophobicity | LogP | Partitioning between aqueous and lipid phases |

Predictive Modeling of Intermolecular Interactions

Once a set of relevant descriptors is chosen, various statistical and machine learning methods can be employed to build a predictive QSAR model. nih.gov The goal is to create a mathematical equation that can accurately predict the activity of new, untested analogues.

Linear Methods:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the descriptors to the activity. It is easily interpretable but may not capture complex, non-linear relationships.

Non-Linear and Machine Learning Methods:

Partial Least Squares (PLS): A method well-suited for handling large numbers of correlated descriptors.

Artificial Neural Networks (ANN): These models can capture highly complex, non-linear relationships between structure and activity, often leading to models with high predictive accuracy. nih.gov

Support Vector Machines (SVM): A powerful classification and regression method that can effectively model non-linear data.

The development of such models often involves a cycle of model building, validation (using external test sets), and interpretation. nih.gov The interpretation of the final QSAR model can provide valuable insights into which molecular properties are most important for the desired biological activity, thereby guiding the design of more potent and selective analogues of Benzyl-(5-methyl-furan-2-ylmethyl)-amine.

Impact of Conformational Flexibility on Ligand-Receptor Interactions (Theoretical)

The interaction between a ligand, such as an analogue of Benzyl-(5-methyl-furan-2-ylmethyl)-amine, and its biological receptor is a dynamic process governed by the three-dimensional structures of both molecules. Conformational flexibility, the ability of a molecule to adopt various shapes or conformations, plays a pivotal role in this interaction. For Benzyl-(5-methyl-furan-2-ylmethyl)-amine analogues, the key rotatable bonds—primarily the C-N and C-C bonds of the ethylamine (B1201723) bridge connecting the benzyl and 5-methyl-furan rings—are the principal determinants of their accessible conformational space.

Theoretical models suggest that the binding process can be conceptualized in two primary ways:

Conformational Selection ("Lock and Key" extended): In this model, the receptor possesses a pre-existing ensemble of conformations, and the ligand preferentially binds to the conformation that is complementary to its own shape. The ligand's flexibility allows it to present various conformations, one of which may be the "bioactive conformation" that fits the receptor's binding site.

Induced Fit: This model posits that the initial binding of the ligand to the receptor is followed by a conformational change in both the ligand and the receptor, leading to a more stable complex. The flexibility of the Benzyl-(5-methyl-furan-2-ylmethyl)-amine analogue would be critical in allowing it to adapt its shape to the binding pocket upon interaction.

The energetic cost associated with adopting a specific conformation, known as the strain energy, is a key consideration. A ligand that can easily adopt its bioactive conformation with minimal energetic penalty will likely exhibit higher affinity. For Benzyl-(5-methyl-furan-2-ylmethyl)-amine analogues, modifications to either the benzyl or the furan ring can influence this conformational preference. For instance, the introduction of bulky substituents could restrict the rotational freedom, thereby pre-organizing the molecule into a more favorable or unfavorable conformation for binding.

Molecular modeling and computational chemistry are invaluable tools for exploring the conformational landscape of these analogues. ekb.eg Techniques such as Density Functional Theory (DFT) can be employed to calculate the energies of different conformers, identifying the most stable arrangements. ekb.eg Molecular docking simulations can then be used to predict how these different conformers might interact with a hypothetical receptor binding site, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) that stabilize the ligand-receptor complex. researchgate.net

The root mean square deviation (RMSD) is a useful metric in these computational studies, allowing for the comparison of different conformers of the same ligand and providing a measure of structural similarity. ekb.eg By analyzing the docked poses and their associated binding energies, a theoretical SAR can be developed.

A hypothetical study on a series of Benzyl-(5-methyl-furan-2-ylmethyl)-amine analogues might yield data such as that presented in the interactive table below. This table illustrates how modifications to the basic scaffold could theoretically influence conformational flexibility and, consequently, receptor binding affinity.

| Compound ID | Modification | Key Dihedral Angle(s) (°) (Predicted) | Calculated Strain Energy (kcal/mol) to Bioactive Conformation | Predicted Binding Affinity (Ki, nM) |

| BFA-1 | Unsubstituted | -175, 65 | 1.2 | 50 |

| BFA-2 | 4-Chloro on Benzyl | -170, 68 | 1.1 | 45 |

| BFA-3 | 2-Methyl on Benzyl | -150, 80 | 2.5 | 120 |

| BFA-4 | 3-Methoxy on Benzyl | -178, 63 | 1.5 | 65 |

| BFA-5 | No Methyl on Furan | -176, 64 | 1.0 | 55 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values.

In this hypothetical dataset, the introduction of a bulky ortho-methyl group on the benzyl ring (BFA-3) is predicted to increase the strain energy required to achieve the bioactive conformation, leading to a lower predicted binding affinity. Conversely, the 4-chloro substituent (BFA-2), with its minimal steric hindrance and favorable electronic properties, might slightly improve the binding affinity. The absence of the methyl group on the furan ring (BFA-5) could subtly alter the electronic and steric profile, with a minor impact on binding.

Ultimately, the conformational flexibility of Benzyl-(5-methyl-furan-2-ylmethyl)-amine analogues is a double-edged sword. While it allows the molecule to explore a wide range of conformations to find an optimal fit with a receptor, there is an associated entropic cost to "freezing" a flexible molecule into a single bound conformation. A deep understanding of the interplay between conformational energies and receptor interactions, gained through theoretical and computational approaches, is therefore essential for the rational design of potent analogues.

Applications of Benzyl 5 Methyl Furan 2 Ylmethyl Amine in Chemical Research

Role as a Synthetic Synthon and Building Block for Complex Molecules

The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a chemical synthesis. Benzyl-(5-methyl-furan-2-ylmethyl)-amine serves as a valuable synthon due to the reactive potential of its constituent parts: the secondary amine, the furan (B31954) ring, and the benzyl (B1604629) group. wikipedia.org The furan ring, in particular, is a well-regarded precursor in the synthesis of a wide array of other chemical structures. algoreducation.com

The utility of benzylamine (B48309) and its derivatives as masked sources of ammonia (B1221849) is a well-established principle in organic synthesis. wikipedia.org Following an N-alkylation reaction, the benzyl group can be readily cleaved via hydrogenolysis, a process that regenerates the amine functionality for further reactions. wikipedia.org This strategic use of the benzyl group as a protecting element allows for controlled and sequential modifications to the molecule.

The furan nucleus itself is a versatile component in constructing more complex molecular architectures. ijabbr.com The presence of the methyl group at the 5-position of the furan ring in Benzyl-(5-methyl-furan-2-ylmethyl)-amine influences the electronic properties and reactivity of the heterocyclic system.

Synthesis of Heterocyclic Compounds

Furan derivatives are pivotal starting materials in the synthesis of other heterocyclic systems. algoreducation.com The furan ring can be chemically transformed into other rings, a strategy often employed in medicinal chemistry and materials science. For instance, the Pauson-Khand reaction can be utilized to construct cyclopentenone rings from furan derivatives, which can then be further elaborated. algoreducation.com

The synthesis of various heterocyclic compounds often involves the reaction of a furan derivative with other reagents. For example, furan compounds can be used to prepare diamine or dianhydride monomers necessary for the production of bio-based polyimides. mdpi.com Research has demonstrated the synthesis of aminophosphonate derivatives from furfural (B47365) (a related furan aldehyde), diethyl phosphite, and primary amines, showcasing the versatility of the furan scaffold in multicomponent reactions. tandfonline.com

While direct studies on Benzyl-(5-methyl-furan-2-ylmethyl)-amine for these specific transformations are not extensively documented, the known reactivity of the furan and amine moieties suggests its potential as a precursor for a variety of heterocyclic structures. The amine group can participate in cyclization reactions, while the furan ring can be a diene in Diels-Alder reactions or undergo ring-opening and rearrangement to form other heterocyclic systems.

Preparation of Polymeric Precursors (Theoretical Potential)

The bifunctional nature of Benzyl-(5-methyl-furan-2-ylmethyl)-amine, possessing both a reactive amine and a furan ring, suggests its theoretical potential as a monomer or a precursor to monomers for polymerization reactions. Furan-based polymers are an area of growing interest due to their potential derivation from renewable biomass resources. mdpi.comacs.org

Furan compounds are recognized as important bio-derived synthons for creating sustainable polymers, including high-performance materials like polybenzoxazines and polyimides. mdpi.comacs.org The furan ring's ability to participate in polymerization, either through ring-opening polymerization or by functional group transformation to create polymerizable units, is a key aspect of its utility. acs.org For instance, furan-based diamines are reacted with other monomers to produce polyimides with excellent thermal stability. mdpi.com

The amine functionality of Benzyl-(5-methyl-furan-2-ylmethyl)-amine could be utilized in step-growth polymerizations, such as in the formation of polyamides or polyimines. The furan ring itself could be involved in polymerization through various mechanisms, including Diels-Alder reactions, which can be used to create cross-linked or self-healing polymeric materials. ijabbr.com While the direct polymerization of Benzyl-(5-methyl-furan-2-ylmethyl)-amine has not been extensively reported, the established chemistry of its constituent functional groups provides a strong basis for its theoretical application in polymer science.

Development of Chemical Probes for Mechanistic Investigations (Non-Biological Contexts)

A chemical probe is a small molecule used to study and manipulate a biological or chemical system. In a non-biological context, chemical probes can be used to investigate reaction mechanisms, understand catalytic cycles, or probe the properties of materials.

While specific applications of Benzyl-(5-methyl-furan-2-ylmethyl)-amine as a chemical probe are not widely documented, its structural features suggest potential in this area. The furan moiety can act as a reporter group in certain spectroscopic techniques. For example, the fluorescence properties of some furan derivatives could be exploited to develop fluorescent probes. nih.gov

Furthermore, the reactivity of the furan ring could be harnessed to design probes for specific chemical species. For instance, the Diels-Alder reaction of the furan with a dienophile could be used as a basis for detecting the presence of certain reactive species. The amine group can also be functionalized with reporter groups or reactive handles to create more sophisticated molecular probes.

Exploration in Advanced Materials Research (Theoretical Potential)

The potential for Benzyl-(5-methyl-furan-2-ylmethyl)-amine in advanced materials research stems from the known properties of furan-containing materials. Furan-based polymers and materials are being explored for a variety of applications due to their unique electronic and physical properties. nih.gov

Furan and its derivatives are considered promising for the development of organic semiconductor materials used in organic solar cells (OSCs). nih.gov The advantages of incorporating furan into these materials include good solubility, excellent molecular stacking, and strong rigidity, all of which are beneficial for charge transport. nih.gov

Moreover, furan-containing polymers have been investigated for their use in creating composites, coatings, and adhesives due to their chemical and thermal resistance. algoreducation.com The ability of the furan ring to undergo reversible Diels-Alder reactions is also being explored for the development of self-healing materials and for biomedical applications. ijabbr.com

The presence of both the furan and benzyl groups in Benzyl-(5-methyl-furan-2-ylmethyl)-amine could lead to materials with a unique combination of properties, such as thermal stability, processability, and specific electronic characteristics. While this remains a theoretical potential, the foundation laid by research into other furan-based materials suggests that this compound could be a valuable building block in the design of new advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.